1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one

CAS No.: 1154259-16-1

Cat. No.: VC3045139

Molecular Formula: C8H14N6O

Molecular Weight: 210.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1154259-16-1 |

|---|---|

| Molecular Formula | C8H14N6O |

| Molecular Weight | 210.24 g/mol |

| IUPAC Name | 1-(4-aminopiperidin-1-yl)-2-(tetrazol-1-yl)ethanone |

| Standard InChI | InChI=1S/C8H14N6O/c9-7-1-3-13(4-2-7)8(15)5-14-6-10-11-12-14/h6-7H,1-5,9H2 |

| Standard InChI Key | ZDWSPNDSGJPCPV-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1N)C(=O)CN2C=NN=N2 |

| Canonical SMILES | C1CN(CCC1N)C(=O)CN2C=NN=N2 |

Introduction

Chemical Properties and Structure

Molecular and Structural Characteristics

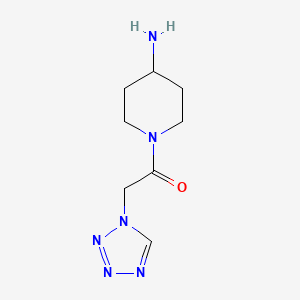

1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one features a tetrazole ring connected to an aminopiperidine group through an ethanone bridge. This distinctive structural arrangement contributes to its pharmaceutical relevance and chemical reactivity. The compound has the following key identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 1154259-16-1 |

| Molecular Formula | C₈H₁₄N₆O |

| Molecular Weight | 210.24 g/mol |

| IUPAC Name | 1-(4-aminopiperidin-1-yl)-2-(tetrazol-1-yl)ethanone |

| PubChem Compound ID | 43556203 |

The tetrazole ring within this compound is particularly significant as it often serves as a bioisostere for carboxylic acid groups in medicinal chemistry applications. This heterocyclic structure consists of a five-membered ring containing four nitrogen atoms in sequence, contributing to the compound's ability to interact with biological targets through hydrogen bonding and other intermolecular forces.

Chemical Identifiers and Representations

The compound can be represented through various chemical notation systems that provide standardized methods for describing its structure:

| Identifier Type | Representation |

|---|---|

| Standard InChI | InChI=1S/C8H14N6O/c9-7-1-3-13(4-2-7)8(15)5-14-6-10-11-12-14/h6-7H,1-5,9H2 |

| Standard InChIKey | ZDWSPNDSGJPCPV-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1N)C(=O)CN2C=NN=N2 |

These standardized identifiers are crucial for unambiguous identification of the compound in chemical databases and literature, facilitating research and information exchange across the scientific community.

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one typically involves multiple reaction steps, with particular attention to the formation of the tetrazole ring and its subsequent coupling with the aminopiperidine moiety. One of the common approaches for tetrazole synthesis involves the reaction of nitriles with sodium azide in the presence of an appropriate acid catalyst. This methodology represents a fundamental step in creating the tetrazole component that is essential to the compound's structure.

Applications in Medicinal Chemistry

Role as an Intermediate

1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one serves as a valuable intermediate in the synthesis of various pharmacologically active compounds. Its structural features make it particularly useful in creating molecules designed to interact with specific biological targets. The compound's dual functionality—combining both the tetrazole moiety and the aminopiperidine group—provides versatile attachment points for further chemical modifications in drug development processes .

| Therapeutic Area | Potential Applications |

|---|---|

| Cardiovascular Diseases | Development of receptor antagonists and enzyme inhibitors |

| Inflammatory Conditions | Creation of anti-inflammatory agents |

| Central Nervous System Disorders | Design of neurologically active compounds |

The tetrazole component is particularly valuable in pharmaceutical development as tetrazoles often function as bioisosteres for carboxylic acids, potentially enhancing pharmacokinetic properties of drug candidates while maintaining similar biological activity .

Structure-Activity Optimization

The compound plays a significant role in drug optimization processes, with its chemical properties enabling improvements in:

-

Bioavailability: The tetrazole moiety can enhance membrane permeability and absorption

-

Selectivity: Strategic modifications of the structure can improve target specificity

-

Metabolic stability: The compound's structure can be manipulated to resist rapid metabolic degradation

These optimization capabilities make 1-(4-aminopiperidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one particularly valuable in refining drug candidates to enhance their therapeutic potential and minimize adverse effects .

| Storage Parameter | Recommendation |

|---|---|

| Temperature | Room temperature for solid compound |

| Stock Solution at -80°C | Use within 6 months |

| Stock Solution at -20°C | Use within 1 month |

These guidelines help preserve the compound's structural integrity and reactivity for experimental applications .

Solution Preparation and Stability

When preparing solutions of this compound for laboratory use, several considerations should be observed:

-

Select appropriate solvents based on the specific solubility properties of the compound

-

Store prepared solutions in separate aliquots to avoid degradation from repeated freezing and thawing cycles

-

To enhance solubility in challenging cases, heating to 37°C followed by ultrasonic bath treatment is recommended

For research applications, sample solutions are typically provided at concentrations of 10mM in 25 μL volumes, though specific preparation methods may vary depending on the intended use .

| Quantity | Estimated Price | Delivery Timeframe |

|---|---|---|

| 0.100 g | $1,353.35 | 10-20 days |

| 0.250 g | $2,500.80 | 10-20 days |

These pricing structures indicate the compound's position as a specialized research chemical rather than a bulk industrial product .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume